![molecular formula C17H21N3O3S2 B2662022 3-acetyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706078-57-0](/img/structure/B2662022.png)
3-acetyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of “3-acetyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Researchers have explored the antitumor potential of compounds containing the imidazole-thiazole scaffold. For instance, Yurttas et al. synthesized 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor activity against cancer cell lines .
- Specific derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities .
- The same derivative mentioned above also exhibited an ulcerogenic index comparable to indomethacin and celecoxib .
Antitumor and Cytotoxic Activity
Anti-Inflammatory and Analgesic Properties
Ulcerogenic Index Evaluation
Chemotherapeutic Potential
Hydromethylation Reactions
properties
IUPAC Name |
3-acetyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13(21)15-5-2-6-16(10-15)25(22,23)19-11-14-4-3-8-20(12-14)17-18-7-9-24-17/h2,5-7,9-10,14,19H,3-4,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMWSNQIFMRXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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